Fluorophosphoric acid

Catalog No.
S573662
CAS No.
13537-32-1
M.F
FH2O3P
M. Wt
99.986 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorophosphoric acid

CAS Number

13537-32-1

Product Name

Fluorophosphoric acid

IUPAC Name

fluorophosphonic acid

Molecular Formula

FH2O3P

Molecular Weight

99.986 g/mol

InChI

InChI=1S/FH2O3P/c1-5(2,3)4/h(H2,2,3,4)

InChI Key

DWYMPOCYEZONEA-UHFFFAOYSA-N

SMILES

OP(=O)(O)F

Solubility

SOL IN ALL PROPORTIONS IN COLD WATER

Canonical SMILES

OP(=O)(O)F

Synthesis of Fluorinated Materials:

Fluorine atoms can significantly alter the properties of molecules, making fluorinated materials valuable for various research areas. Fluorophosphoric acid acts as a mild fluorinating agent, facilitating the introduction of fluorine atoms into organic and inorganic compounds. This allows researchers to synthesize novel materials with desired properties, such as:

  • Pharmaceuticals: Fluorination can improve the bioavailability and efficacy of drugs Source: [A One-Pot Synthesis of Fluorinated Pyridines and Piperidines Using Triflic Acid and Fluorophosphoric Acid: ].
  • Functional materials: Fluorinated materials often exhibit unique electrical, optical, and thermal properties, making them valuable for applications in areas like solar cells, batteries, and liquid crystals Source: [Recent Advances in the Application of Fluorine Chemistry in Functional Materials].

Catalyst in Organic Reactions:

Fluorophosphoric acid can act as a catalyst for various organic reactions, such as:

  • Esterification: The conversion of carboxylic acids and alcohols to esters, which are essential components in various materials like polymers and fragrances Source: [Kinetics and Mechanism of Esterification of Benzoic Acid with Ethanol Catalyzed by Phosphoric and Fluorophosphoric Acids].
  • Acylation: The introduction of an acyl group (R-CO-) into a molecule, used in the synthesis of various organic compounds like pharmaceuticals and dyes Source: [Acylation of amines and phenols with carboxylic acid anhydrides catalyzed by fluorophosphoric acid: ].

Etching and Surface Modification:

Due to its acidic and fluorinating properties, fluorophosphoric acid can be used for etching and surface modification of various materials, including:

  • Metals: Etching metals to create desired patterns or improve adhesion for subsequent processing steps Source: [Chemical etching of Ni–P films using H3PO4 and HF solutions].
  • Semiconductors: Surface modification of semiconductors to alter their electrical properties for specific applications in electronic devices Source: [Surface modification of InP using phosphoric acid and its derivatives: ].

Fluorophosphoric acid, with the chemical formula H₂PO₃F, is an inorganic compound characterized as a colorless, viscous liquid that solidifies into a rigid glass at temperatures below -78 °C (-108 °F) . This compound is classified as a dibasic acid, meaning it can donate two protons (hydrogen ions) in solution. Its pKa values are approximately 5.5 and 8.5, indicating its strength as an acid . Fluorophosphoric acid is highly corrosive and poses significant risks to living tissue, causing severe burns upon contact .

Fluorophosphoric acid is a corrosive and irritant compound. Contact with skin or eyes can cause severe burns []. Inhalation can irritate the respiratory tract. Due to its acidic nature, it can also be harmful if ingested. Specific data on its toxicity is limited, but it's essential to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and respirators in a well-ventilated area [].

While fluorophosphoric acid itself might not be a major focus of scientific research, its derivatives, particularly sodium monofluorophosphate (NaH₂PO₃F), have significant applications.

  • Mechanism of Action in Dentistry: The fluoride ion (F⁻) from NaH₂PO₃F, a common ingredient in toothpaste, plays a crucial role in preventing tooth decay. Fluoride helps remineralize tooth enamel, making it more resistant to acid erosion caused by bacteria in the mouth [].

Fluorophosphoric acid undergoes several notable reactions:

  • Neutralization Reactions: It can neutralize bases such as amines and metal hydroxides to form salts. This process can release substantial heat, potentially leading to hazardous conditions in confined spaces .
  • Hydrolysis: When diluted in water, fluorophosphoric acid hydrolyzes to produce phosphoric acid .
  • Reactivity with Metals: It reacts with active metals like aluminum and iron, releasing hydrogen gas, which is flammable .
  • Polymerization Catalysis: The compound can initiate the polymerization of certain organic compounds .

Fluorophosphoric acid exhibits significant biological activity due to its corrosive nature. It can cause severe damage to skin and eyes upon contact and may lead to gastrointestinal injuries if ingested. Inhalation poses additional risks, potentially resulting in respiratory damage or chemical pneumonia . Its toxicity necessitates careful handling in laboratory and industrial settings.

Fluorophosphoric acid can be synthesized through various methods:

  • Reaction of Phosphorus Pentoxide with Hydrogen Fluoride: This is the primary commercial method for producing fluorophosphoric acid.
  • Hydrolysis of Phosphorus Oxyfluoride: This method involves a two-step process where phosphorus oxyfluoride first reacts with water to form difluorophosphoric acid, followed by further hydrolysis to yield monofluorophosphoric acid .

Fluorophosphoric acid has several important applications:

  • Metal Treatment: It is utilized as a metal cleaner and polishing agent due to its ability to remove oxides and other contaminants from metal surfaces.
  • Electrolytic Processes: The compound serves as an electrolytic agent in various chemical processes.
  • Dental Care: Sodium monofluorophosphate, derived from fluorophosphoric acid, is commonly used in toothpaste for its effectiveness in reducing tooth decay .

Research indicates that fluorophosphoric acid can interact with various chemical species:

  • Reactivity with Dithiocarbamates and Isocyanates: These interactions can generate flammable or toxic gases.
  • Hydrogen Cyanide Release: It reacts with cyanide compounds to release hydrogen cyanide gas, which is highly toxic .

Several compounds exhibit similarities to fluorophosphoric acid. Below is a comparison highlighting their unique features:

CompoundChemical FormulaUnique Features
Phosphoric AcidH₃PO₄A triprotic acid widely used in fertilizers
Hydrofluoric AcidHFA weak acid known for its ability to dissolve glass
Fluorosulfonic AcidHSO₃FStronger acidity and reactivity compared to fluorophosphoric acid

Similar Compounds

  • Phosphoric Acid (H₃PO₄)
  • Hydrofluoric Acid (HF)
  • Fluorosulfonic Acid (HSO₃F)

Fluorophosphoric acid stands out due to its dual acidity and unique reactivity profile, particularly in its ability to form monofluorophosphate salts used in dental care.

Early Discovery and Foundational Research

The historical foundations of fluorophosphoric acid chemistry trace back to the pioneering work of Willy Lange from Berlin, who first discovered sodium monofluorophosphate in 1929. Lange's initial investigations were not specifically aimed at developing fluorophosphoric acids for their own merit, but rather emerged from his broader research into fluorine-containing compounds. His attempts to synthesize monofluorophosphoric acid directly proved unsuccessful during this early period, though his work laid crucial groundwork for subsequent developments. The significance of Lange's contributions extends beyond the immediate chemical discoveries, as his research also led to the identification of highly toxic organic fluorophosphate esters, which would later influence both chemical warfare research and industrial safety protocols.

The period following Lange's initial discoveries was characterized by systematic efforts to understand the fundamental chemistry of fluorophosphoric acids. Early researchers faced significant challenges due to the reactive nature of hydrogen fluoride and the complex equilibrium relationships between different fluorophosphoric acid species. The development of appropriate analytical methods and handling techniques proved essential for advancing the field, as the corrosive properties of these compounds demanded specialized equipment and procedures. During the 1940s, systematic studies began to emerge that would establish the theoretical framework for large-scale synthesis and application of fluorophosphoric acids.

The recognition that fluorophosphoric acid could serve as a precursor to various phosphate-based compounds marked a turning point in research focus. Scientists began to appreciate the unique chemical properties that distinguished fluorophosphoric acids from their purely oxygen-containing counterparts, particularly their enhanced stability under certain conditions and their ability to form robust monofluorophosphate salts. This period of foundational research established the chemical principles that would guide subsequent industrial development efforts.

Laboratory Synthesis Approaches

Hydrolysis of Phosphorus Oxyfluoride

The hydrolysis of phosphorus oxyfluoride represents a fundamental laboratory synthesis approach for preparing fluorophosphoric acid [22] [25]. This method involves the controlled reaction of phosphorus oxyfluoride with water through a sequential hydrolysis mechanism that produces fluorophosphoric acid as an intermediate product [22] [25]. The process begins with the formation of difluorophosphoric acid, which subsequently undergoes further hydrolysis to yield monofluorophosphoric acid [22] [25].

The reaction sequence follows a well-established pathway where phosphorus oxyfluoride initially reacts with water to form difluorophosphoric acid and hydrogen fluoride [22] [25]. The chemical equation for this primary step demonstrates the stoichiometric relationship between reactants and products [25]. Subsequently, the difluorophosphoric acid undergoes additional hydrolysis to produce fluorophosphoric acid and additional hydrogen fluoride [22] [25].

Laboratory implementation of this method requires careful control of reaction conditions, particularly temperature and water availability . The reaction typically proceeds at ambient temperatures, though elevated temperatures can accelerate the hydrolysis process . Moisture control becomes critical because excessive water can lead to complete hydrolysis, converting the desired fluorophosphoric acid product to phosphoric acid [25].

Researchers have developed various protocols for optimizing this synthesis approach, including the use of anhydrous conditions and controlled water addition . The method offers advantages in terms of reagent availability and reaction simplicity, making it suitable for laboratory-scale preparation . However, the sequential nature of the hydrolysis process requires careful monitoring to prevent over-hydrolysis [25].

Reaction StepProducts FormedReaction Conditions
Primary HydrolysisDifluorophosphoric acid + Hydrogen fluorideAmbient temperature, controlled water
Secondary HydrolysisFluorophosphoric acid + Hydrogen fluorideContinued water addition
Complete HydrolysisPhosphoric acid + Hydrogen fluorideExcess water conditions

Fluoride Salt Reactions with Phosphoric Acid

Laboratory synthesis of fluorophosphoric acid through fluoride salt reactions with phosphoric acid provides an alternative approach that utilizes readily available starting materials [28] [32] [33]. This method involves the reaction of various fluoride salts with phosphoric acid under controlled conditions to introduce fluorine atoms into the phosphoric acid structure [32]. The process typically employs alkali metal fluorides or alkaline earth fluorides as fluorinating agents [28] [32].

Research has demonstrated that sodium fluoride and potassium fluoride represent effective reagents for this synthesis approach [31] [32]. The reaction mechanism involves the displacement of hydroxyl groups in phosphoric acid with fluoride ions, resulting in the formation of fluorophosphoric acid [32]. Temperature control and reaction time become critical parameters for achieving optimal conversion efficiency [31].

Experimental protocols have been developed using molten urea as a reaction medium to facilitate the interaction between phosphoric acid and metal fluorides [32]. This approach enables higher reaction temperatures while maintaining controlled conditions [32]. The molten urea serves both as a solvent and as a catalyst for the fluorination reaction [32].

Alternative approaches involve the precipitation of fluorosilicate salts followed by their reaction with phosphoric acid derivatives [28] [31]. These methods offer advantages in terms of fluoride utilization efficiency and the ability to control product composition [31]. The precipitation approach enables the removal of impurities and provides a pathway for producing high-purity fluorophosphoric acid [31].

The fluoride salt reaction methods provide flexibility in terms of scale and equipment requirements, making them particularly suitable for laboratory research applications [32]. These approaches also offer the advantage of using less hazardous reagents compared to direct fluorination methods [32].

Novel Synthesis Techniques

Recent developments in fluorophosphoric acid synthesis have introduced novel techniques that address limitations of traditional methods while improving efficiency and selectivity [34] [35] [36]. These advanced approaches often incorporate modern synthetic strategies such as microwave-assisted synthesis, catalytic processes, and environmentally benign reaction conditions [35]. The development of these techniques reflects ongoing efforts to improve the sustainability and practicality of fluorophosphoric acid preparation [35].

Microwave-assisted synthesis has emerged as a promising approach for accelerating fluorophosphoric acid formation while reducing energy consumption [35]. This technique utilizes microwave irradiation to provide rapid and uniform heating, enabling reaction completion in significantly shorter time periods compared to conventional heating methods [35]. Research has demonstrated that microwave-assisted processes can reduce reaction times from hours to minutes while maintaining product quality [35].

Catalytic fluorination represents another area of innovation, with the development of selective catalysts that facilitate fluorine incorporation into phosphorus compounds [34]. These catalysts enable milder reaction conditions and improved selectivity, reducing the formation of unwanted byproducts [34]. The catalytic approach also offers potential for continuous processing and easier scale-up to industrial applications [34].

Green chemistry principles have been increasingly incorporated into novel synthesis techniques, with emphasis on reducing toxic reagent usage and minimizing waste generation [35] [36]. These approaches often involve the use of renewable feedstocks, recyclable catalysts, and environmentally benign solvents [35]. The development of sustainable synthesis methods reflects growing environmental awareness and regulatory requirements [36].

Solid-phase synthesis techniques have been explored as alternatives to traditional solution-phase methods [35]. These approaches offer advantages in terms of product isolation, purification, and the ability to conduct reactions under controlled atmospheric conditions [35]. The solid-phase methods also enable the development of continuous processing technologies [35].

Purification Protocols and Anhydrous Preparation

The purification of fluorophosphoric acid and preparation of anhydrous forms represent critical aspects of both laboratory and industrial production processes [37] [38] [39]. These procedures are essential for achieving the purity levels required for various applications and ensuring consistent product quality [37] [39]. The purification protocols must address the removal of water, unreacted starting materials, and other impurities while preserving the integrity of the fluorophosphoric acid structure [37].

Distillation represents the primary purification method for fluorophosphoric acid, though the process requires careful control due to the compound's thermal sensitivity and corrosive nature [39] [42]. Fractional distillation under reduced pressure is typically employed to minimize thermal decomposition while achieving effective separation [39]. The distillation apparatus must be constructed from materials resistant to hydrofluoric acid corrosion [39].

Anhydrous preparation involves the removal of water through various dehydrating techniques [38] [42]. Traditional approaches utilize strong dehydrating agents such as phosphorus pentoxide, though these methods require careful handling due to the aggressive nature of the reagents [38]. Alternative approaches involve azeotropic distillation using appropriate organic solvents that form azeotropes with water [39].

Crystallization techniques have been developed for preparing pure crystalline forms of fluorophosphoric acid hydrates [38]. These methods involve controlled crystallization from aqueous solutions under specific temperature and concentration conditions [38]. The crystalline forms provide stable storage forms and enable precise composition control [38].

Modern purification protocols increasingly incorporate membrane separation technologies and advanced analytical monitoring systems [39] [40]. Membrane distillation has shown promise for concentrating fluorophosphoric acid solutions while removing impurities [39]. These techniques offer advantages in terms of energy efficiency and environmental impact compared to traditional thermal methods [39] [40].

Purification MethodApplicationAdvantagesLimitations
Fractional DistillationPrimary purificationHigh purity achievementEquipment corrosion concerns
Azeotropic DistillationWater removalEffective dehydrationSolvent handling requirements
CrystallizationHydrate preparationStable product formsLimited to hydrated forms
Membrane SeparationConcentrationEnergy efficientLimited commercial availability

Physical Description

Fluorophosphoric acid, anhydrous appears as a colorless liquid. Corrosive to metals and tissue. Used in metal cleaning, as a chemical polishing agent and as a catalyst.

Color/Form

COLORLESS LIQUID

XLogP3

-1.1

Vapor Density

3.45

Density

1.818 @ 25 °C/4 °C

Odor

Practically no odo

UNII

IW87A7KU3R

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (97.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Impurities

HF, phosphoric acid, difluorophosphoric acid, hexafluorophosphoric acid (chemicals are in equilibrium with each other)

Other CAS

13537-32-1

Wikipedia

Fluorophosphoric acid

Use Classification

Fire Hazards -> Corrosives, Reactive - 1st degree

Methods of Manufacturing

Reaction of phosphoric acid or phosphoric anhydride with HF or phosphorus oxyfluoride.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM...FIRE HAZARD &...PERIODICALLY INSPECTED AND MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Interactions

DEXTRANASE INHIBITED FORMATION OF DENTAL PLAQUE & CARRIES IN RATS GIVEN A CARIOGENIC DIET AND INOCULATED WITH STREPTOCOCCUS MUTANS. THIS EFFECT WAS INCR BY ADDN OF MONOFLUOROPHOSPHATE TO THE WATER.

Dates

Modify: 2023-08-15

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